![molecular formula C12H10FNO B3392565 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one CAS No. 1111109-59-1](/img/structure/B3392565.png)
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Overview
Description
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It is also known as FM2-176 or N-(2-Fluoro-5-methylphenyl)-2-pyridinone. This compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one in lab experiments is its potential as a new drug candidate. Its inhibitory effects on certain enzymes make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in drug development.
Future Directions
There are several future directions for research on 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one. One direction is to further investigate its mechanism of action and its potential as a drug candidate. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further research could be conducted to optimize its synthesis method and improve its purity.
Scientific Research Applications
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPNBYIIJCDTAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682630 | |
Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1111109-59-1 | |
Record name | 5-(2-Fluoro-5-methylphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111109-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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